Cas no 10027-70-0 (2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride)

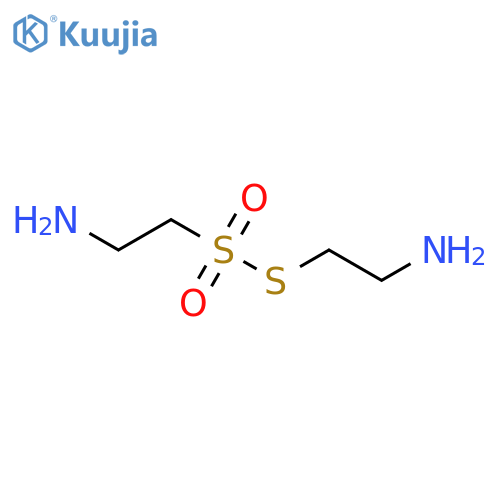

10027-70-0 structure

商品名:2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- Ethanesulfonothioicacid, 2-amino-, S-(2-aminoethyl) ester, hydrochloride (1:2)

- 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride

- 2-(2-aminoethylsulfonylsulfanyl)ethanamine

- AEAETS

- 2-AMino-ethanesulfonothioic Acid S-(2-AMinoethyl) Ester Hydrochloride

- NCGC00014914

- cystamine-S,S-dioxide

- S-(2-Aminoethyl) 2-aminoethanesulfonothioate

- NCI60_004292

- NSC528168

- S-(2-Aminoethyl)2-aminoethanesulfonothioate

- NCIStruc2_000983

- SCHEMBL4018166

- CCG-36764

- NCI528168

- 2-[(2-aminoethanesulfonyl)sulfanyl]ethan-1-amine

- NSC-528168

- CHEMBL1411214

- 10027-70-0

- 2-aminoethyl 2'-aminoethanethiolsulfonate

- MFCD01863149

- NCIStruc1_000714

- AKOS006279349

- NCGC00098015-01

- 2458-50-6

- NCGC00014914-02

-

- インチ: InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2

- InChIKey: WCKKVBDZUVPNNY-UHFFFAOYSA-N

- ほほえんだ: NCCSS(CCN)(=O)=O

計算された属性

- せいみつぶんしりょう: 220.01100

- どういたいしつりょう: 220.011

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 161

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 120A^2

じっけんとくせい

- 密度みつど: 1.345

- ゆうかいてん: 165-166°C

- ふってん: 394.2°Cat760mmHg

- フラッシュポイント: 192.2°C

- PSA: 119.86000

- LogP: 2.25020

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride セキュリティ情報

- ちょぞうじょうけん:-20°C Freezer

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A608825-100mg |

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |

10027-70-0 | 100mg |

$ 138.00 | 2023-09-08 | ||

| TRC | A608825-250mg |

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |

10027-70-0 | 250mg |

$ 333.00 | 2023-04-19 | ||

| TRC | A608825-500mg |

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |

10027-70-0 | 500mg |

$ 603.00 | 2023-04-19 | ||

| TRC | A608825-1000mg |

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |

10027-70-0 | 1g |

$ 1068.00 | 2023-04-19 | ||

| TRC | A608825-50mg |

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |

10027-70-0 | 50mg |

$ 115.00 | 2023-04-19 | ||

| TRC | A608825-1g |

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |

10027-70-0 | 1g |

$ 875.00 | 2022-06-08 |

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

10027-70-0 (2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量